

# Cross-reactivity assessment of C23 with other proprotein convertases

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## Compound of Interest

Compound Name: *PACE4 Inhibitory peptide C23*

Cat. No.: *B15567027*

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## No Evidence Found for C23 as a Proprotein Convertase Inhibitor

A comprehensive review of available scientific literature reveals no direct evidence to support the classification of a compound designated "C23" as an inhibitor of the proprotein convertase (PC) family of enzymes. While the prompt requested a detailed comparison of C23's cross-reactivity with various proprotein convertases, extensive searches have not yielded any data on the inhibitory activity of a molecule named C23 against PCs such as PC1/3, PC2, PC4, PC5/6, PC7, Furin, and PACE4.

The designation "C23" appears in scientific literature in reference to several distinct molecules with different biological activities. Notably, "C23" has been described as:

- A BTK (Bruton's tyrosine kinase) degrader for cancer therapy.
- A methyl 1-methyl-5-((1-oxo-1-((4-(trifluoromethyl)phenyl)amino)propan-2-yl)oxy)-1H-pyrazole-3-carboxylate with herbicidal properties.
- An oligopeptide derived from cold-inducible RNA-binding protein (CIRP) that acts as a small molecular peptide inhibitor of extracellular CIRP (eCIRP) to reduce inflammation<sup>[1]</sup>.

None of the identified compounds labeled "C23" have been characterized as inhibitors of proprotein convertases. Proprotein convertases are a family of serine proteases that play

crucial roles in the maturation of a wide variety of proteins.[2][3][4] The development of specific inhibitors for these enzymes is an active area of research due to their involvement in numerous diseases, including cancer, infectious diseases, and metabolic disorders.[5]

Without any experimental data demonstrating the interaction of a "C23" compound with proprotein convertases, it is not possible to generate the requested comparison guide, data tables, or diagrams outlining its cross-reactivity. The fundamental prerequisite for such an analysis—the confirmed inhibitory activity of C23 against at least one proprotein convertase—is not met by the available information.

Therefore, a cross-reactivity assessment of a compound designated "C23" with other proprotein convertases cannot be provided at this time due to the absence of relevant scientific evidence. Researchers, scientists, and drug development professionals interested in proprotein convertase inhibitors are encouraged to consult the extensive literature on established inhibitors of this enzyme family.[2][6][7]

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